![molecular formula C23H21N3O2 B2826971 3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide CAS No. 452089-81-5](/img/structure/B2826971.png)
3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide
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Overview
Description
The compound is a hydrazide derivative with a carbazole and a phenyl group. Carbazole is a tricyclic aromatic organic compound that consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The phenyl group is a functional group that consists of a six-membered aromatic ring, minus one hydrogen, allowing it to bond to other atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the carbazole and phenyl rings, which could result in interesting photophysical properties .Chemical Reactions Analysis
Carbazole compounds are known to undergo electrophilic substitution reactions, and the presence of the hydrazide group could make it a good candidate for condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, but we can infer that it might have good thermal and photostability due to the presence of the carbazole group .Scientific Research Applications
Neurodegenerative Diseases
Schiff bases derived from carbazole and related compounds have been investigated for their applicability in treating neurodegenerative disorders, particularly Alzheimer's disease. A study by Avram et al. (2021) utilized bioinformatics and computational pharmacology to evaluate the drug-like and pharmacokinetic properties of new Schiff bases, suggesting their potential as neuropsychiatric drugs (Avram et al., 2021).
Antioxidant and Anticancer Activities
Novel derivatives of similar compounds have been synthesized and evaluated for their antioxidant and anticancer activities. A study conducted by Tumosienė et al. (2020) found that certain derivatives displayed significantly higher antioxidant activity than ascorbic acid and exhibited cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Electrochemical and Electrochromic Properties
Research on the electrochemical and electrochromic properties of carbazole derivatives has shown promising applications in electronics. Hu et al. (2013) synthesized novel donor–acceptor type monomers with carbazole units, demonstrating significant electrochemical activity and potential for color change applications in electronic devices (Hu et al., 2013).
Antimicrobial Activities
Carbazole derivatives have been explored for their antimicrobial potential. A study by Salih et al. (2016) on 9H-carbazole derivatives revealed their promising antimicrobial properties against various pathogens, indicating their potential in developing new antimicrobial agents (Salih et al., 2016).
Electronic and Optical Materials
Compounds containing carbazole have been utilized in the development of electronic and optical materials. Raynor et al. (2016) designed a novel electron acceptor based on carbazole for use in bulk-heterojunction devices, highlighting its efficiency and the potential for high power conversion in solar cells (Raynor et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is related to organic light-emitting diodes (OLEDs) . It is used in the synthesis of new bipolar host molecules composed of carbazole, pyridoindole, and dibenzothiophene (DBT) for blue thermally activated delayed fluorescence (TADF)-based OLEDs .
Mode of Action
This compound interacts with its targets by contributing to the formation of high triplet energies (2.89–2.95 eV) . It is used as a component in the synthesis of host materials for OLEDs, which are designed to achieve sky-blue emissions in TADF-OLEDs .
Biochemical Pathways
The affected pathways involve the electron transfer processes in OLEDs . The compound contributes to the well-controlled bipolar character of the host, giving a better charge balance in the emitting layer .
Pharmacokinetics
Its high triplet energy contributes to the efficiency of the OLEDs .
Result of Action
The molecular and cellular effects of the compound’s action result in low driving voltages and high external quantum efficiencies (EQEs) in OLEDs . In particular, the device containing this compound showed an unprecedentedly high EQE of 25.7% (at 0.074 mA cm −2) .
Action Environment
The action, efficacy, and stability of this compound are influenced by the environment within the OLEDs. The well-controlled bipolar character of the host, which this compound contributes to, ensures a better charge balance in the emitting layer, leading to high performance of the OLEDs .
Future Directions
properties
IUPAC Name |
3-carbazol-9-yl-N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-16(17-7-6-8-18(27)15-17)24-25-23(28)13-14-26-21-11-4-2-9-19(21)20-10-3-5-12-22(20)26/h2-12,15,27H,13-14H2,1H3,(H,25,28)/b24-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQLKPRVQXMSHD-JLPGSUDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide |
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